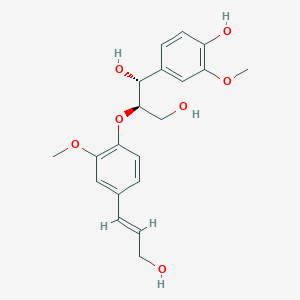

threo-Guaiacylglycerol beta-coniferyl ether

説明

特性

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEZJIXULOZDRT-FMEUAVTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Threo-Guaiacylglycerol-β-Coniferyl Ether in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacylglycerol-β-coniferyl ether is the most abundant linkage in lignin, a complex aromatic biopolymer essential for the structural integrity of terrestrial plants. The stereochemistry of this β-O-4 ether linkage, particularly the formation of the threo isomer, significantly influences the physicochemical properties of lignin. Understanding the intricate biosynthetic pathway of threo-guaiacylglycerol-β-coniferyl ether is paramount for endeavors in biomass conversion, novel biomaterial development, and the synthesis of bioactive compounds. This technical guide provides a comprehensive overview of the biosynthesis, including the enzymatic steps, regulatory networks, and detailed experimental protocols for its study.

Introduction: The Significance of the β-O-4 Linkage and its Stereochemistry

Lignin, second only to cellulose in natural abundance, is a polymer primarily composed of three monolignol units: p-coumaryl, coniferyl, and sinapyl alcohols.[1] These monomers are interconnected through a variety of covalent bonds, with the arylglycerol-β-aryl ether (β-O-4) linkage being the most prevalent, accounting for up to 60% of all linkages in hardwood lignin.[1] Guaiacylglycerol-β-coniferyl ether is a dimeric representation of this crucial linkage.

The β-O-4 linkage creates two chiral centers, leading to the formation of two diastereomers: erythro and threo. The ratio of these isomers varies between plant species and tissue types, impacting the flexibility and chemical reactivity of the lignin polymer.[2] While softwood lignins have nearly equal proportions of erythro and threo forms, hardwood lignins are often enriched in the erythro isomer.[3] The controlled formation of the threo isomer is of particular interest as it influences the efficiency of chemical and enzymatic degradation of lignin, a key consideration in biofuel production and pulp and paper manufacturing.

The Biosynthetic Pathway: A Two-Stage Process

The formation of threo-guaiacylglycerol-β-coniferyl ether is a two-stage process that begins in the cytoplasm with the synthesis of the monolignol precursor, coniferyl alcohol, and culminates in its stereoselective polymerization in the cell wall.[1]

Stage 1: Biosynthesis of Coniferyl Alcohol via the Phenylpropanoid Pathway

The synthesis of coniferyl alcohol is a well-established segment of the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This multi-step enzymatic process is crucial for the production of a wide array of secondary metabolites.[4][5]

The key enzymatic steps leading to coniferyl alcohol are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[6]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[7]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[5]

-

p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl Shikimate Esterase (CSE): Cleaves the caffeoyl shikimate to release caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 3-hydroxyl group of caffeic acid to produce ferulic acid.

-

Ferulate 5-Hydroxylase (F5H): A cytochrome P450 enzyme that hydroxylates ferulic acid to 5-hydroxyferulic acid (a step towards sinapyl alcohol, but also relevant for pathway flux).

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.[5]

-

Cinnamyl Alcohol Dehydrogenase (CAD): The final step, reducing coniferaldehyde to coniferyl alcohol.[8]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6, dpi=75]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cou [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CouCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; CafCoA [label="Caffeoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FerCoA [label="Feruloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ConAld [label="Coniferaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ConAlc [label="Coniferyl Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Enzymes PAL [label="PAL", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourCL [label="4CL", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT [label="HCT", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3H [label="C3'H", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CSE [label="CSE", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCoAOMT [label="CCoAOMT", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCR [label="CCR", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CAD [label="CAD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway Phe -> Cin [label="PAL"]; Cin -> Cou [label="C4H"]; Cou -> CouCoA [label="4CL"]; CouCoA -> CafCoA [label="HCT/C3'H/CSE"]; CafCoA -> FerCoA [label="CCoAOMT"]; FerCoA -> ConAld [label="CCR"]; ConAld -> ConAlc [label="CAD"]; } caption: Biosynthesis of Coniferyl Alcohol

Stage 2: Oxidative Radical Coupling in the Cell Wall

Following its synthesis, coniferyl alcohol is transported to the apoplast, where it undergoes oxidative polymerization. This process is catalyzed by cell wall-bound peroxidases and laccases, which generate resonance-stabilized phenoxy radicals from coniferyl alcohol monomers.[9]

The coupling of a coniferyl alcohol radical with the growing lignin polymer, specifically at the β-position of the propane side chain of a terminal guaiacylglycerol unit, results in the formation of a β-O-4 ether linkage. The stereochemical outcome of this coupling, yielding either the threo or erythro isomer, is not entirely random in vivo.

The Role of Dirigent Proteins:

Dirigent proteins (DIRs) are non-catalytic proteins that are proposed to play a crucial role in dictating the stereoselective coupling of monolignol radicals.[7] By binding to two monolignol radicals in a specific orientation, DIRs can favor the formation of one stereoisomer over the other. While initially discovered for their role in lignan biosynthesis, evidence suggests their involvement in determining the stereochemistry of lignin linkages, including the formation of threo-guaiacylglycerol-β-coniferyl ether.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6, dpi=75]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes ConAlc [label="Coniferyl Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical [label="Coniferyl Alcohol\nRadical", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Growing Lignin\nPolymer", fillcolor="#F1F3F4", fontcolor="#202124"]; Threo [label="threo-Guaiacylglycerol-\nβ-coniferyl ether", fillcolor="#34A853", fontcolor="#FFFFFF"]; Erythro [label="erythro-Guaiacylglycerol-\nβ-coniferyl ether", fillcolor="#F1F3F4", fontcolor="#202124"];

// Enzymes and Proteins Oxidases [label="Peroxidases/\nLaccases", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIR [label="Dirigent Protein", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Pathway ConAlc -> Radical [label="Oxidases"]; Radical -> DIR; Polymer -> DIR; DIR -> Threo [label="Stereoselective\nCoupling"]; Radical -> Erythro [label="Non-selective\nCoupling"]; Polymer -> Erythro; } caption: Oxidative Coupling and Stereocontrol

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of guaiacylglycerol-β-coniferyl ether.

Table 1: Relative Abundance of β-O-4 Linkages and Erythro:Threo Ratios in Lignin from Different Plant Species

| Plant Species | Lignin Type | β-O-4 Linkage Abundance (%) | Erythro:Threo Ratio | Reference(s) |

| Yellow Poplar (Liriodendron tulipifera) | Hardwood | ~60 | >1 (Erythro-rich) | [2] |

| Pine (Pinus sp.) | Softwood | ~46 | ~1 | [1][3] |

| Arabidopsis (Arabidopsis thaliana) | Herbaceous Dicot | Varies with tissue | Varies | [3] |

Note: Values are approximate and can vary based on plant species, tissue type, and analytical method.

Table 2: Kinetic Properties of Cinnamyl Alcohol Dehydrogenase (CAD) from Sorghum (Sorghum bicolor)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference(s) |

| SbCAD2 | Coniferaldehyde | 16.5 ± 1.5 | 11.2 ± 0.4 | 0.68 | [10][11] |

| SbCAD2 | Sinapaldehyde | 12.1 ± 1.1 | 15.6 ± 0.6 | 1.29 | [10][11] |

| SbCAD2 | p-Coumaraldehyde | 25.3 ± 2.3 | 4.5 ± 0.2 | 0.18 | [10][11] |

| SbCAD4 | Coniferaldehyde | 10.2 ± 0.9 | 18.9 ± 0.7 | 1.85 | [10][11] |

| SbCAD4 | Sinapaldehyde | 14.8 ± 1.3 | 12.3 ± 0.5 | 0.83 | [10][11] |

| SbCAD4 | p-Coumaraldehyde | 18.7 ± 1.7 | 8.9 ± 0.3 | 0.48 | [10][11] |

Note: Data represent mean ± standard error.

Experimental Protocols

Cinnamyl Alcohol Dehydrogenase (CAD) Enzyme Activity Assay

This protocol measures the activity of CAD by spectrophotometrically monitoring the reduction of a cinnamaldehyde substrate to its corresponding alcohol, coupled with the oxidation of NADPH to NADP+.[12]

Materials:

-

Plant tissue extract containing CAD or purified CAD enzyme

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM Coniferaldehyde (or other cinnamaldehyde substrate) in ethanol

-

10 mM NADPH

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL of 100 mM Tris-HCl buffer, pH 7.5

-

50 µL of 10 mM NADPH

-

50 µL of plant extract or purified enzyme solution

-

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of 10 mM coniferaldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of decrease is proportional to the rate of NADPH oxidation and thus CAD activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

In Vitro Dirigent Protein Activity Assay

This assay determines the ability of a dirigent protein to influence the stereochemical outcome of monolignol radical coupling.

Materials:

-

Purified recombinant dirigent protein

-

Coniferyl alcohol

-

Laccase or peroxidase/H2O2 system

-

Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Quenching solution (e.g., ascorbic acid)

-

Ethyl acetate for extraction

-

HPLC system with a chiral column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, coniferyl alcohol, and the purified dirigent protein.

-

Initiate the radical coupling by adding laccase or the peroxidase/H2O2 system.

-

Incubate the reaction at room temperature for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding a quenching solution.

-

Extract the reaction products with ethyl acetate.

-

Dry the organic phase and redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the products by chiral HPLC to determine the enantiomeric excess of the resulting dimers (e.g., pinoresinol), which reflects the stereoselective influence of the dirigent protein.

2D HSQC NMR Spectroscopy for Lignin Structural Analysis

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) NMR spectroscopy is a powerful non-destructive technique for characterizing the structure of lignin, including the relative abundance of different linkages and the erythro/threo ratio of β-O-4 structures.[13][14][15]

Materials:

-

Isolated and purified lignin sample

-

DMSO-d6 (deuterated dimethyl sulfoxide)

-

5 mm NMR tube

-

High-field NMR spectrometer with a cryoprobe

Procedure:

-

Dissolve 50-80 mg of the dried lignin sample in 0.5-0.6 mL of DMSO-d6 in a vial.[16]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a 2D HSQC spectrum using standard pulse programs. Typical parameters include a spectral width of 10 ppm in the 1H dimension and 165 ppm in the 13C dimension.

-

Process the data using appropriate software (e.g., Bruker TopSpin, MestReNova).

-

Assign the cross-peaks in the spectrum corresponding to different lignin substructures, including the Cα-Hα, Cβ-Hβ, and Cγ-Hγ correlations of the erythro and threo forms of the β-O-4 linkage, based on established chemical shift data.

-

Quantify the relative abundance of each substructure by integrating the volume of the corresponding cross-peaks.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.6, dpi=75]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Plant Material", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grinding [label="Cryogenic Grinding", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., acetone/water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymatic [label="Enzymatic Hydrolysis\n(cellulases/hemicellulases)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lignin [label="Isolated Lignin", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dissolution [label="Dissolution in DMSO-d6", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="2D HSQC NMR\nSpectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Processing\nand Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Lignin Structure\n(Linkage types, E/T ratio)", shape=document, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Start -> Grinding; Grinding -> Extraction; Extraction -> Enzymatic; Enzymatic -> Lignin; Lignin -> Dissolution; Dissolution -> NMR; NMR -> Analysis; Analysis -> Results; } caption: Experimental Workflow for Lignin Analysis by 2D HSQC NMR

Regulation of Biosynthesis: Signaling Pathways

The biosynthesis of monolignols is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. Several families of transcription factors and phytohormonal signaling pathways are known to modulate the expression of genes encoding enzymes of the phenylpropanoid pathway.

Key Regulatory Factors:

-

MYB Transcription Factors: A large family of transcription factors, some of which act as master switches for secondary cell wall formation and lignin biosynthesis.

-

NAC Transcription Factors: Another family of plant-specific transcription factors that regulate xylem development and secondary cell wall deposition.

-

Phytohormones:

-

Auxin and Ethylene: Can influence flavonoid biosynthesis, which competes with the monolignol pathway.[6]

-

Jasmonates (JA) and Salicylic Acid (SA): Often involved in defense responses, leading to increased lignification.[17]

-

Abscisic Acid (ABA): Implicated in the response to abiotic stresses like drought, which can trigger increased lignin deposition.[18]

-

Abiotic and Biotic Stress Response:

Plants often respond to various stresses, such as wounding, pathogen attack, drought, and nutrient deficiency, by reinforcing their cell walls through increased lignification.[19][20] This response is mediated by complex signaling cascades that lead to the upregulation of phenylpropanoid pathway genes.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.6, dpi=75]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Stress [label="Abiotic/Biotic Stress\n(e.g., Drought, Pathogen)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hormones [label="Phytohormone Signaling\n(ABA, SA, JA)", fillcolor="#FBBC05", fontcolor="#202124"]; TFs [label="Transcription Factors\n(MYB, NAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genes [label="Phenylpropanoid Pathway\nGene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymes [label="Biosynthetic Enzymes\n(PAL, C4H, CAD, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lignin [label="Increased Lignification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Stress -> Hormones; Hormones -> TFs; TFs -> Genes; Genes -> Enzymes; Enzymes -> Lignin; } caption: Signaling Pathway for Stress-Induced Lignification

Conclusion

The biosynthesis of threo-guaiacylglycerol-β-coniferyl ether is a complex and highly regulated process that is fundamental to the structure and properties of lignin in plants. A thorough understanding of the enzymatic machinery, the role of dirigent proteins in stereocontrol, and the intricate signaling networks that govern this pathway is essential for both fundamental plant science and its application in biotechnology. The experimental protocols outlined in this guide provide a foundation for researchers to investigate this critical aspect of plant biology, paving the way for the rational design of plants with modified lignin for improved industrial processing and the discovery of novel bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Ratio of erythro and threo forms of beta-O-4 structures in tension wood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Cinnamyl Alcohol Dehydrogenase (CAD) Gene Family in Lignin Biosynthesis -Journal of Life Science | Korea Science [koreascience.kr]

- 9. Frontiers | Peroxidases Bound to the Growing Lignin Polymer Produce Natural Like Extracellular Lignin in a Cell Culture of Norway Spruce [frontiersin.org]

- 10. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Modulation of lignin biosynthesis for drought tolerance in plants [frontiersin.org]

- 19. jipb.net [jipb.net]

- 20. Lignin biosynthesis and accumulation in response to abiotic stresses in woody plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Threo-Guaiacylglycerol-β-Coniferyl Ether in Lignin Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, the second most abundant terrestrial biopolymer, is a complex aromatic polymer essential for the structural integrity of vascular plants.[1] Its intricate and heterogeneous structure is primarily determined by the various linkages connecting its monomeric units. Among these, the β-O-4 (arylglycerol-β-aryl ether) linkage is the most prevalent, accounting for a significant portion of all inter-unit bonds in both softwood and hardwood lignins.[2][3] Guaiacylglycerol-β-coniferyl ether is a representative substructure containing this critical β-O-4 linkage. The stereochemistry at the α and β carbons of the propanoid side chain gives rise to two diastereomers: threo and erythro. The relative abundance of these isomers, particularly the threo form, profoundly influences the physicochemical properties of the lignin polymer. This technical guide provides a comprehensive examination of the role of threo-guaiacylglycerol-β-coniferyl ether in lignin structure, detailing its biosynthesis, structural significance, and the analytical methods used for its characterization.

Introduction: The Significance of the β-O-4 Linkage and its Stereochemistry

Lignin is synthesized through the oxidative polymerization of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[3] This process results in a variety of covalent bonds, with the β-O-4 ether linkage being the most abundant, constituting approximately 45% to 60% of all connections.[2][4] The formation of this linkage creates two chiral centers, leading to the existence of threo and erythro diastereomers.[1] The ratio of these diastereomers is a critical determinant of the lignin polymer's final architecture and properties.[1] While softwood lignins generally contain nearly equal amounts of threo and erythro forms, hardwood lignins are characterized by a predominance of the erythro isomer.[1][5] Understanding the role and formation of the threo isomer of guaiacylglycerol-β-coniferyl ether is crucial for developing effective strategies for biomass conversion and the production of valuable aromatic compounds.[3]

Biosynthesis of Threo-Guaiacylglycerol-β-Coniferyl Ether

The formation of guaiacylglycerol-β-coniferyl ether is a two-stage process that begins with the synthesis of its monolignol precursor, coniferyl alcohol, via the phenylpropanoid pathway, followed by its oxidative polymerization in the plant cell wall.[3]

2.1. Phenylpropanoid Pathway

The biosynthesis of coniferyl alcohol starts with the aromatic amino acid L-phenylalanine and involves a series of enzymatic reactions, including deamination, hydroxylation, methylation, and reduction.[3] More than ten core enzymes are involved in this complex metabolic network that produces the primary monolignols.[3]

2.2. Oxidative Radical Coupling

In the apoplast, cell wall-bound peroxidases and laccases catalyze the oxidation of the phenolic hydroxyl group of coniferyl alcohol, generating a resonance-stabilized phenoxy radical.[1][3] This radical then couples with the phenolic end of a growing lignin polymer in an "end-wise" polymerization fashion.[3] This coupling forms an unstable quinone methide intermediate. A subsequent nucleophilic attack by a water molecule at the α-position leads to rearomatization and the formation of the stable guaiacylglycerol-β-coniferyl ether structure.[3] The β-O-4 coupling is the most thermodynamically favorable, which explains its high prevalence in the lignin polymer.[3]

Caption: Biosynthetic pathway of threo-guaiacylglycerol-β-coniferyl ether.

2.3. Stereochemical Control and the Role of Dirigent Proteins

The formation of threo and erythro isomers is not a random process in vivo.[1] While non-enzymatic radical coupling often leads to a racemic mixture, the biological process exhibits stereocontrol.[1] Dirigent proteins are a class of proteins hypothesized to guide the stereoselective coupling of monolignol radicals.[1] Although they lack intrinsic enzymatic activity, they are thought to act as templates that orient the radical intermediates, favoring the formation of a specific stereoisomer, such as the threo form.[1] It is proposed that a dirigent protein binds to two coniferyl alcohol radicals in a conformation that sterically favors the formation of the threo β-O-4' linkage.[1]

Caption: Proposed role of dirigent proteins in stereoselective coupling.

Quantitative Data on Threo/Erythro Isomer Ratios

The relative abundance of threo and erythro isomers of guaiacylglycerol-β-O-4' structures varies significantly among different plant species and lignin types. This ratio is a key structural characteristic of lignin.

| Plant Source | Lignin Type | Threo Isomer Abundance of β-O-4' Linkages (%) | Erythro Isomer Abundance of β-O-4' Linkages (%) | Analytical Method |

| Pine (Softwood) | Milled Wood Lignin | ~50 | ~50 | Ozonation Analysis[5] |

| Japanese Cypress | Milled Wood Lignin | ~50 | ~50 | Ozonation Analysis[5] |

| Beech (Hardwood) | Milled Wood Lignin | Lower | Dominant | Ozonation Analysis[5] |

| Birch (Hardwood) | Milled Wood Lignin | Lower | Dominant | Ozonation Analysis[5] |

Note: Values are approximate and can vary based on the specific species, tissue type, and analytical method used. Hardwood lignins generally show a predominance of the erythro isomer.[1][5]

Experimental Protocols

4.1. Synthesis of Threo-Guaiacylglycerol-β-Coniferyl Ether

A synthetic route for preparing guaiacylglycerol-β-coniferyl and β-coniferyl aldehyde ethers can be adapted for the specific synthesis of the threo isomer.[1][6]

-

Materials: Vanillin, Coniferyl aldehyde, Protecting group reagents, Grignard reagent or other suitable organometallic reagents, Solvents (e.g., THF, diethyl ether), Reagents for deprotection, Chromatography supplies (silica gel, solvents).[1]

-

Procedure:

-

Protection of Functional Groups: Protect the phenolic hydroxyl group of vanillin and the hydroxyl group of coniferyl aldehyde to prevent side reactions.[1]

-

Carbon-Carbon Bond Formation: React the protected vanillin derivative with a suitable organometallic reagent derived from a protected coniferyl aldehyde precursor to form the carbon skeleton.[1]

-

Reduction and Deprotection: Reduce the carbonyl group in the intermediate and subsequently remove the protecting groups to yield a mixture of erythro and threo isomers.[1]

-

Isomer Separation: Separate the threo isomer from the erythro isomer using chromatographic techniques such as column chromatography or preparative HPLC. This separation can be challenging and may require optimization.[1][6]

-

4.2. Quantification of Threo-Guaiacylglycerol in Lignin by ³¹P NMR

Quantitative ³¹P NMR spectroscopy is a powerful technique for analyzing hydroxyl groups in lignin after derivatization with a phosphorus-containing reagent, which can be adapted to quantify the relative amounts of threo and erythro β-O-4' substructures.[1]

-

Materials: Isolated lignin sample (e.g., Milled Wood Lignin), Derivatization reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane), Internal standard (e.g., N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide), Solvents (e.g., pyridine/CDCl₃), NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve the isolated lignin and the internal standard in the solvent mixture.

-

Derivatization: Add the phosphitylating reagent and allow the reaction to proceed to completion, converting all hydroxyl groups to phosphite esters.

-

NMR Acquisition: Acquire the ³¹P NMR spectrum. The signals for the derivatized aliphatic hydroxyl groups of the threo and erythro isomers will appear at distinct chemical shifts.

-

Quantification: Integrate the signals corresponding to the threo and erythro isomers and the internal standard to determine their relative quantities.

-

4.3. Analysis of Threo/Erythro Isomers by GC-MS after Thioacidolysis

Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the monomeric and dimeric composition of lignin after degradation, allowing for the separation and quantification of threo and erythro isomers.[1]

-

Materials: Isolated lignin sample, Thioacidolysis reagents (e.g., boron trifluoride diethyl etherate, ethanethiol), Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), GC-MS system with a suitable capillary column.[1]

-

Procedure:

-

Lignin Depolymerization: Depolymerize the lignin sample using thioacidolysis to cleave the β-O-4' linkages.[1]

-

Derivatization: Evaporate the solvent and derivatize the hydroxyl groups of the degradation products with a silylating reagent to form trimethylsilyl (TMS) ethers, which increases their volatility.[1]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The threo and erythro isomers of the guaiacylglycerol-β-guaiacyl ether derivatives will have different retention times, enabling their separation.[1]

-

Mass Spectral Analysis: The mass spectra of the separated isomers will show characteristic fragmentation patterns, which can be used to confirm the identity of the threo isomer.[1]

-

Caption: Experimental workflow for GC-MS analysis of lignin.

Conclusion

The threo-guaiacylglycerol-β-coniferyl ether substructure is a cornerstone of the lignin polymer, representing the most abundant linkage type. The stereochemistry of this linkage, specifically the ratio of threo to erythro isomers, is a critical factor that dictates the overall structure, and consequently, the chemical and physical properties of lignin. The biosynthesis of this structure is a finely controlled process, with evidence suggesting the involvement of dirigent proteins in directing its stereochemical outcome. A thorough understanding of the formation, abundance, and reactivity of the threo isomer is paramount for advancing the fields of biomass valorization, biofuel production, and the development of novel biomaterials. The experimental protocols detailed in this guide provide the necessary tools for researchers to further investigate this pivotal component of lignin.

References

- 1. benchchem.com [benchchem.com]

- 2. Β-O-4 Linkage → Area → Resource 1 [lifestyle.sustainability-directory.com]

- 3. benchchem.com [benchchem.com]

- 4. Β-O-4 Linkage → Area → Sustainability [lifestyle.sustainability-directory.com]

- 5. researchgate.net [researchgate.net]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

The Biological Nexus of Threo-Guaiacylglycerol-β-Coniferyl Ether: A Technical Guide for Researchers

An In-depth Exploration of Anti-inflammatory, Neuroprotective, and Cytotoxic Activities

Threo-guaiacylglycerol-beta-coniferyl ether, a prominent lignan and a key structural model for the β-O-4 aryl ether linkage in lignin, has garnered significant attention within the scientific community.[1] Beyond its foundational role in plant biology, this natural compound and its derivatives exhibit a compelling range of biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of threo-guaiacylglycerol-beta-coniferyl ether, with a focus on its anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects. Detailed experimental protocols, quantitative data, and visualizations of the modulated signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this multifaceted molecule.

Quantitative Bioactivity Data

The biological effects of threo-guaiacylglycerol-beta-coniferyl ether and its related compounds have been quantified in various in vitro studies. The following tables summarize the key findings, providing a comparative look at their potency.

Table 1: Cytotoxic Activity of Guaiacylglycerol-β-Coniferyl Aldehyde Ether Enantiomers against Hepatocellular Carcinoma Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| erythro-guaiacylglycerol-β-coniferyl aldehyde ether (1a) | Hep3B | 82.66 | [2] |

| erythro-guaiacylglycerol-β-coniferyl aldehyde ether (1b) | Hep3B | 45.56 | [2] |

| threo-Guaiacylglycerol-β-coniferyl aldehyde ether (2a) | Hep3B | 67.97 | [2] |

| threo-Guaiacylglycerol-β-coniferyl aldehyde ether (2b) | Hep3B | 39.02 | [2] |

Table 2: Anti-inflammatory and Anti-neuroinflammatory Activity

| Compound | Biological Effect | Cell Line | IC50 (µM) or Effect | Reference |

| threo-Guaiacylglycerol-β-coniferyl ether | Inhibition of Nitric Oxide (NO) Production | BV-2 (LPS-stimulated) | 32.56 | [3] |

| Tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 (LPS-stimulated) | Significant inhibition | [4] |

| Indomethacin | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 (LPS-stimulated) | 56.8 | [4] |

Key Signaling Pathways Modulated by Threo-Guaiacylglycerol Derivatives

Threo-guaiacylglycerol derivatives exert their biological effects by modulating key intracellular signaling pathways. Notably, the cytotoxic effects of the aldehyde form have been linked to the downregulation of the MEK/ERK pathway, while the anti-inflammatory properties of a related compound involve the inhibition of NF-κB and STAT3 signaling.

MEK/ERK Signaling Pathway Inhibition

Studies on the enantiomers of guaiacylglycerol-β-coniferyl aldehyde ether have demonstrated that their cytotoxic effects on hepatocellular carcinoma cells are associated with the inactivation of the MEK/ERK signaling pathway.[2] Specifically, the more potent enantiomers were found to decrease the phosphorylation levels of MEK and ERK, which are crucial kinases in this cascade.[2] This inhibition disrupts downstream signaling, leading to the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells.[2]

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE), a related flavonolignan, are mediated through the inhibition of the NF-κB signaling cascade.[4] This pathway is a central regulator of the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS).[4] By inhibiting this pathway, TTGE reduces the production of inflammatory mediators like nitric oxide.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of threo-guaiacylglycerol-beta-coniferyl ether and its derivatives.

Isolation of Threo-Guaiacylglycerol-β-Coniferyl Aldehyde Ether from Picrasma quassioides

This protocol is adapted from a method for isolating lignans from Picrasma quassioides.[2][3]

1. Plant Material and Extraction:

-

Air-dry the stems of Picrasma quassioides and grind them into a coarse powder.

-

Extract the powdered material (e.g., 1 kg) with 95% ethanol (3 x 10 L) at room temperature using percolation.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

2. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Apparatus: A preparative HSCCC instrument (e.g., TBE-300A).

-

Solvent System: Select a suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined empirically to achieve a good partition coefficient (K) for the target compound.

-

Preparation: Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.

-

Sample Preparation: Suspend a portion of the crude extract (e.g., 100 mg) in a mixture of the upper and lower phases of the selected solvent system. Ensure complete dissolution by sonication.[3]

-

HSCCC Operation:

-

Fill the multilayer coil column of the HSCCC instrument entirely with the upper phase (stationary phase).

-

Rotate the column at a set speed (e.g., 850 rpm).

-

Pump the lower phase (mobile phase) into the head end of the column at a specific flow rate (e.g., 1.5 mL/min).

-

Once the system reaches hydrodynamic equilibrium, inject the sample solution.

-

Monitor the effluent with a UV detector (e.g., at 254 nm or 280 nm) and collect fractions.

-

-

Fraction Analysis and Purification:

-

Monitor the collected fractions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

-

Combine the fractions containing the pure compound, evaporate the solvent, and dry the residue to obtain the purified threo-guaiacylglycerol-β-coniferyl aldehyde ether.

-

3. Structural Identification:

-

Confirm the structure and purity of the isolated compound using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC).[3]

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and is based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[2]

1. Cell Seeding:

-

Seed hepatocellular carcinoma cells (e.g., Hep3B or HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of the test compound (threo-guaiacylglycerol-β-coniferyl aldehyde ether) in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Measurement of Nitric Oxide (NO) Production in BV-2 Microglial Cells

This assay, based on the Griess reaction, is used to quantify the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[3]

1. Cell Seeding and Treatment:

-

Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

Pre-treat the cells with various concentrations of threo-guaiacylglycerol-β-coniferyl ether for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

2. Collection of Supernatant:

-

After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

3. Griess Reaction:

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

4. Absorbance Measurement and Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

5. Data Analysis:

-

Calculate the percentage of NO production inhibition for each treatment group compared to the LPS-only control.

-

Determine the IC50 value for NO inhibition.

Western Blot Analysis of p-MEK and p-ERK

This protocol details the detection of phosphorylated MEK and ERK proteins to assess the inhibition of the MEK/ERK pathway.[2]

1. Cell Lysis and Protein Quantification:

-

Seed and treat cells (e.g., Hep3B) with the test compound as described in the cytotoxicity assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total MEK, total ERK, and a loading control protein such as β-actin or GAPDH.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

1. Cell Seeding and Treatment:

-

Seed cells (e.g., Hep3B) in a 96-well black plate or on coverslips in a 24-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with the test compound for the desired duration. Include a positive control for ROS induction (e.g., H₂O₂).

2. DCFH-DA Staining:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

3. Fluorescence Measurement:

-

For microplate reader:

-

Wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

For fluorescence microscopy:

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides.

-

Observe the cells under a fluorescence microscope using a filter set for fluorescein.

-

4. Data Analysis:

-

Quantify the fluorescence intensity and express it as a percentage of the control.

This comprehensive guide provides a solid foundation for researchers interested in the biological activities of threo-guaiacylglycerol-beta-coniferyl ether. The provided data, pathway diagrams, and detailed protocols are intended to streamline experimental design and facilitate further discoveries in this promising area of natural product research.

References

The Discovery and Analysis of Threo-Guaiacylglycerol-β-Coniferyl Ether in Plant Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol-β-coniferyl ether is a prominent member of the lignan family, a class of naturally occurring phenylpropanoid dimers widely distributed throughout the plant kingdom.[1] As a key model compound for the β-O-4 aryl ether linkage, the most common bond in lignin, it is integral to the structure of plant cell walls.[1][2] Beyond its structural significance, this compound, found free in various plant tissues, exhibits a range of compelling biological activities, including anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects, positioning it as a molecule of interest for drug discovery and development.[1] This technical guide provides an in-depth overview of the natural sources, quantitative data, detailed experimental protocols for isolation and characterization, and a visualization of the compound's role in relevant biological pathways.

Natural Occurrence and Quantitative Data

Threo-guaiacylglycerol-β-coniferyl ether and its derivatives have been identified in a variety of plant species. The isolation of these compounds is crucial for their study and potential therapeutic application. While comprehensive quantitative data across a wide range of species is still an area of active research, notable sources have been identified.

Table 1: Plant Sources of Threo-Guaiacylglycerol-β-Coniferyl Ether and Related Lignans

| Plant Species | Plant Part | Isolated Compound(s) | Notes |

| Picrasma quassioides | Stems | threo-Guaiacylglycerol-β-coniferyl aldehyde ether | Isolated alongside its erythro epimer.[3][4] |

| Clematis armandii ("Chuan-Mu-Tong") | Stems | threo-Guaiacylglycerol-β-coniferyl ether | Noted for its anti-neuroinflammatory properties.[1][] |

| Cornus kousa | Fruits | threo-Guaiacylglycerol-β-coniferyl aldehyde ether | Isolated during a study on cytotoxic lignans.[3] |

| Alnus glutinosa (Black Alder) | Bark | Diarylheptanoids and other polyphenols | While not specifying the target compound, the bark is a rich source of lignans and polyphenols with high extraction yields (19-29% with water).[6] |

Note: Specific yield data for threo-guaiacylglycerol-β-coniferyl ether is often not explicitly reported in initial isolation studies. The provided data indicates the presence and successful isolation from these sources.

Experimental Protocols

The isolation and characterization of threo-guaiacylglycerol-β-coniferyl ether from natural sources is a multi-step process requiring careful optimization of extraction and purification techniques.

General Experimental Workflow

A typical workflow for isolating this compound involves solvent extraction from dried plant material, followed by fractionation and purification using various chromatographic methods. The final structural elucidation is achieved through spectroscopic analysis.[1]

Protocol 1: Extraction from Picrasma quassioides

This protocol is adapted from a general method for isolating compounds from P. quassioides.[1]

-

Plant Material Preparation: Air-dry the stems of Picrasma quassioides and grind them into a coarse powder.

-

Extraction: Extract the powdered material (e.g., 1 kg) with 95% ethanol (3 x 10 L) at room temperature using percolation.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an advanced liquid-liquid chromatography technique effective for purifying natural products.

-

Sample Preparation: Suspend a portion of the crude extract (e.g., 100 mg) in a mixture of the upper and lower phases of a selected solvent system (e.g., hexane-ethyl acetate-methanol-water). Mix thoroughly by sonication to ensure complete dissolution.[1]

-

HSCCC System Operation:

-

Apparatus: A preparative HSCCC instrument.

-

Phase Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing them to separate.

-

Equilibration: Fill the multilayer coil column entirely with the upper phase (stationary phase). Rotate the column (e.g., 850 rpm) and pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

-

Injection: Once hydrodynamic equilibrium is reached, inject the prepared sample solution.[1]

-

-

Fraction Collection and Analysis: Continuously collect the effluent from the column outlet in fractions. Monitor the fractions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.[1]

-

Final Purification: Combine the pure fractions, evaporate the solvent, and dry the residue to obtain the purified threo-guaiacylglycerol-β-coniferyl ether.

Protocol 3: Structural Identification

The structure and purity of the isolated compound are confirmed using modern spectroscopic methods.

-

High-Resolution Mass Spectrometry (HR-MS): Determine the exact mass and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR & ¹³C NMR: Identify the carbon-hydrogen framework of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons to confirm the complete structure and relative stereochemistry of the threo isomer.[1]

-

Biological Activity and Signaling Pathways

Threo-guaiacylglycerol-β-coniferyl ether is known to possess anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production.[] While the precise upstream signaling cascade for the ether form is still under elucidation, the mechanism of NO inhibition is often linked to the regulation of inducible nitric oxide synthase (iNOS). The expression of the iNOS gene is primarily controlled by the transcription factor Nuclear Factor-kappa B (NF-κB).[7] Inflammatory stimuli typically activate the NF-κB pathway, leading to iNOS expression and subsequent NO production. It is hypothesized that threo-guaiacylglycerol-β-coniferyl ether may exert its anti-inflammatory effect by interfering with this pathway.

It is important to distinguish this from its close analogue, threo-guaiacylglycerol-β-coniferyl aldehyde ether. Studies on the aldehyde form have shown that its cytotoxic effects against hepatocellular carcinoma cells are linked to the inactivation of the MEK/ERK signaling pathway, which is critical for cell proliferation and survival.[1][4]

Conclusion

Threo-guaiacylglycerol-β-coniferyl ether stands out as a lignin-derived natural product with significant biological potential. Its role as a key structural unit in lignin makes it fundamental to plant biochemistry, while its anti-inflammatory properties highlight its potential in drug development. This guide provides a foundational understanding of its discovery in plant extracts, offering detailed protocols for its isolation and analysis. Further research is warranted to fully quantify its presence across a broader range of botanicals and to definitively elucidate the molecular mechanisms, such as the inhibition of the NF-κB signaling pathway, that underpin its therapeutic promise.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. threo-Guaiacylglycerol-beta-coniferyl aldehyde ether | CAS:650600-33-2 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Stereoisomeric guaiacylglycerol-β-coniferyl aldehyde ether induces distinctive apoptosis by downregulation of MEK/ERK pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of Different Extracts from Black Alder (Alnus glutinosa) Bark with Greener Extraction Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular regulation of the human inducible nitric oxide synthase (iNOS) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylpropanoid Pathway: A Technical Guide to the Biosynthesis of threo-Guaiacylglycerol-β-coniferyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, the second most abundant terrestrial biopolymer, is a complex aromatic polymer crucial for the structural integrity of vascular plants.[1] The most prevalent linkage within lignin is the β-O-4 aryl ether bond, exemplified by the structure threo-guaiacylglycerol-β-coniferyl ether. The formation of this specific stereoisomer is a critical determinant of lignin's properties and, consequently, its industrial processability for applications ranging from biofuels to novel biomaterials. This technical guide provides an in-depth examination of the biosynthetic pathway leading to threo-guaiacylglycerol-β-coniferyl ether, detailing the enzymatic steps of the phenylpropanoid pathway, presenting quantitative data on key enzymes, outlining comprehensive experimental protocols for analysis, and visualizing the core metabolic and experimental workflows.

Introduction

The biosynthesis of threo-guaiacylglycerol-β-coniferyl ether is a two-stage process. The first stage occurs in the cytoplasm and involves the general phenylpropanoid pathway, which synthesizes the monolignol precursor, coniferyl alcohol, from L-phenylalanine.[1] This pathway is a complex network of enzymatic reactions that produce a wide array of secondary metabolites.[2] The second stage takes place in the apoplast, where coniferyl alcohol undergoes oxidative radical coupling, catalyzed by peroxidases and laccases, to form the β-O-4 linkage with a growing lignin polymer.[1][3] The stereochemistry of this linkage, favoring the threo isomer over the erythro form, is a key aspect of lignification and is thought to be influenced by dirigent proteins.[3]

The Phenylpropanoid Pathway to Coniferyl Alcohol

The synthesis of coniferyl alcohol begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[4] A series of hydroxylation, methylation, and ligation reactions follow, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) , to ultimately yield coniferyl alcohol.[5][6]

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic reactions in the phenylpropanoid pathway is crucial for the production of monolignols. The following table summarizes the kinetic parameters for key enzymes in this pathway from various plant sources.

| Enzyme | Substrate | Plant Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Annona cherimola | 180 / 1200 | - | - | [7] |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | Marchantia paleacea | 93.99 | - | 1.53 x 103 | [1] |

| Caffeic Acid | Marchantia paleacea | 113.30 | - | - | [1] | |

| Ferulic Acid | Marchantia paleacea | 414.10 | - | - | [1] | |

| p-Coumaric Acid | Morus alba | 10.49 | 0.0044 | 419.4 | [8] | |

| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | Sorghum bicolor | 70 | 3.96 | 5.66 x 104 | [9] |

| p-Coumaroyl-CoA | Sorghum bicolor | 100 | 0.05 | 5.00 x 102 | [9] | |

| Caffeoyl-CoA | Sorghum bicolor | - | - | - | [9] | |

| Feruloyl-CoA | Oryza sativa (OsCCR20) | 15.71 | - | 2.35 x 104 | [5] | |

| Feruloyl-CoA | Oryza sativa (OsCCR21) | 2.70 | - | 1.28 x 104 | [5] | |

| Cinnamyl Alcohol Dehydrogenase (CAD) | Coniferyl alcohol | Sorghum bicolor (Bmr6) | 16-fold lower than SbCAD4 | 53-fold higher than SbCAD4 | - | [10] |

Note: "-" indicates data not available in the cited source. Km values for PAL from Annona cherimola represent two different binding sites.

Quantitative Data: Metabolite Concentrations

The in vivo concentrations of phenylpropanoid pathway intermediates provide insight into the metabolic flux. The following table presents the concentrations of key metabolites in Arabidopsis thaliana stems.

| Metabolite | Concentration (nmol/g Fresh Weight) | Reference |

| Coniferyl alcohol | ~7 | [11] |

| p-Coumaryl alcohol | Significant levels | [11] |

| Sinapyl alcohol | Lower levels | [11] |

| Coniferaldehyde | Barely detectable | [11] |

| p-Coumaraldehyde | Barely detectable | [11] |

| Sinapaldehyde | Barely detectable | [11] |

Oxidative Coupling and Stereoselective Formation

Once transported to the cell wall, coniferyl alcohol is oxidized by peroxidases and/or laccases to generate resonance-stabilized phenoxy radicals.[12] These radicals then couple in a combinatorial fashion to form the various linkages found in lignin. The formation of the β-O-4 linkage is a key step in polymerization. The stereochemistry of this linkage, resulting in either the threo or erythro isomer, is not random. It is hypothesized that dirigent proteins (DIRs) play a crucial role in guiding the stereoselective coupling of monolignol radicals to favor the formation of the threo isomer.[3][13]

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol describes a colorimetric assay to determine PAL activity.

Materials:

-

Reagent 1: Extraction buffer.

-

Reagent 2: Reaction buffer.

-

Reagent 3: L-phenylalanine solution.

-

Reagent 4: Stopping solution (e.g., 1 M HCl).

-

Spectrophotometer.

-

1.5 ml EP tubes, vortex mixer, 37°C incubator.

Procedure:

-

Sample Preparation: Homogenize 0.1 g of plant tissue in 1 ml of ice-cold Reagent 1. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.[14]

-

Assay Mixture:

-

Incubation: Mix the contents of the tubes thoroughly and incubate at 37°C for 30 minutes.[12]

-

Stopping the Reaction: Add 40 µl of Reagent 4 to each tube and mix.[12]

-

Measurement: After 5 minutes, measure the absorbance of the sample tube against the control tube at 290 nm.[12]

-

Calculation: PAL activity is calculated based on the change in absorbance due to the formation of trans-cinnamic acid.[15]

4-Coumarate:CoA Ligase (4CL) Activity Assay

This protocol outlines a spectrophotometric assay for 4CL activity.

Materials:

-

Extraction buffer.

-

Reaction buffer (e.g., 200 mM Tris-HCl, pH 7.5).

-

Substrates (e.g., p-coumaric acid, caffeic acid, ferulic acid) at 200 µM.

-

5 mM ATP, 300 µM CoA, 5 mM MgCl2.

-

Purified 4CL enzyme or protein extract.

-

Spectrophotometer.

Procedure:

-

Enzyme Preparation: Prepare a protein extract from plant tissue or use a purified recombinant 4CL enzyme.[1]

-

Reaction Mixture: In a total volume of 200 µL, combine 10 µg of purified protein, the substrate, ATP, CoA, and MgCl2 in the reaction buffer.[1]

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.[1]

-

Measurement: Monitor the formation of the CoA ester by measuring the increase in absorbance at a specific wavelength (e.g., 333 nm for 4-coumaroyl-CoA).[16]

-

Kinetic Analysis: To determine Km and Vmax, vary the substrate concentration while keeping other components constant.[17]

Lignin Analysis by Thioacidolysis

Thioacidolysis is a chemical degradation method used to cleave β-O-4 linkages in lignin and quantify the resulting monomers.

Materials:

-

Dry biomass sample (2-5 mg).

-

Thioacidolysis reagent (e.g., a solution of boron trifluoride etherate and ethanethiol in dioxane).

-

Internal standard.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Weigh 2-5 mg of dried and ground biomass into a reaction vial.[18]

-

Reaction: Add the thioacidolysis reagent and internal standard to the vial. Seal the vial and heat at a specific temperature (e.g., 100°C) for a defined period (e.g., 4 hours).[19]

-

Work-up: After cooling, neutralize the reaction and extract the monomeric products with an organic solvent.[20]

-

Derivatization: Silylate the extracted monomers to make them volatile for GC analysis.[19]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS to separate and quantify the H, G, and S lignin monomers.[18]

Synthesis and Purification of threo-Guaiacylglycerol-β-coniferyl ether

This protocol provides a general workflow for the chemical synthesis of guaiacylglycerol-β-coniferyl ether.

Materials:

-

Starting materials (e.g., ethyl vanillin acetal, coniferyl aldehyde derivative).

-

Reagents for condensation (e.g., LDA), reduction (e.g., LiAlH4, NaBH4), and deprotection (e.g., HCl).

-

Solvents (e.g., THF, methanol).

-

Silica gel for column chromatography.

Procedure:

-

Condensation: React an ethyl vanillin acetal derivative with a coniferyl aldehyde derivative in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature (-78°C) in THF.[2]

-

Reduction of Ester: Reduce the ester group in the resulting intermediate to a primary alcohol using a reducing agent like LiAlH4.[2]

-

Deprotection: Remove the acetal protecting group under acidic conditions to yield guaiacylglycerol-β-coniferyl aldehyde ether.[2]

-

Reduction of Aldehyde: Selectively reduce the aldehyde group to a primary alcohol using a milder reducing agent such as sodium borohydride (NaBH4).[2]

-

Purification: Separate the erythro and threo diastereomers using silica gel column chromatography.[2] The separation can be challenging and may require optimization of the solvent system.[21]

-

Structural Confirmation: Confirm the structure and stereochemistry of the purified threo isomer using NMR and IR spectroscopy.[2]

NMR Spectroscopy of Lignin Model Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of lignin model compounds.

Procedure:

-

Sample Preparation: Dissolve 10-25 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6/pyridine-d5 4:1 v/v for non-acetylated samples, or CDCl3 for acetylated samples).[4]

-

Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to determine the precise structure and stereochemistry of the molecule.

Mandatory Visualizations

Phenylpropanoid Pathway to Coniferyl Alcohol

Caption: Biosynthetic pathway from L-Phenylalanine to Coniferyl Alcohol.

Oxidative Coupling to threo-Guaiacylglycerol-β-coniferyl ether

Caption: Oxidative coupling of coniferyl alcohol in the cell wall.

Experimental Workflow for PAL Activity Assay

Caption: Workflow for determining Phenylalanine Ammonia-Lyase (PAL) activity.

Conclusion

The biosynthesis of threo-guaiacylglycerol-β-coniferyl ether is a highly regulated process central to lignification. Understanding the intricacies of the phenylpropanoid pathway and the subsequent stereoselective polymerization is paramount for the targeted modification of lignin for various biotechnological applications. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into this complex and vital biopolymer. Future research should focus on elucidating the precise mechanisms of monolignol transport and the specific roles of different dirigent protein isoforms in dictating lignin structure.

References

- 1. environmentaljournal.org [environmentaljournal.org]

- 2. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Peroxidases Bound to the Growing Lignin Polymer Produce Natural Like Extracellular Lignin in a Cell Culture of Norway Spruce [frontiersin.org]

- 5. lornajane.net [lornajane.net]

- 6. youtube.com [youtube.com]

- 7. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 11. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Plant cell wall lignification and monolignol metabolism [frontiersin.org]

- 13. Dirigent domain-containing protein is part of the machinery required for formation of the lignin-based Casparian strip in the root - PMC [pmc.ncbi.nlm.nih.gov]

- 14. erythro-Guaiacylglycerol beta-coniferyl ether | C20H24O7 | CID 21577856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. devtoolsdaily.com [devtoolsdaily.com]

- 17. Comparison of two assay procedures for lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Cellular and Genetic Regulation of Coniferaldehyde Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. RePORT ⟩ RePORTER [reporter.nih.gov]

enzymatic formation of threo-Guaiacylglycerol beta-coniferyl ether

An In-depth Technical Guide on the Enzymatic Formation of threo-Guaiacylglycerol-β-Coniferyl Ether

Introduction: The Significance of the β-O-4 Linkage

Guaiacylglycerol-β-coniferyl ether is the most prevalent substructure in lignin, the second most abundant terrestrial biopolymer. The β-O-4 aryl ether linkage it contains is a primary determinant of lignin's physical and chemical properties, profoundly impacting biomass recalcitrance and the efficiency of lignocellulose conversion.[1] Lignin is a complex aromatic polymer essential for structural integrity, water transport, and defense in vascular plants, primarily composed of p-coumaryl, coniferyl, and sinapyl alcohol monolignol units.[1][2] Understanding the enzymatic formation of the threo-diastereomer of guaiacylglycerol-β-coniferyl ether is critical for developing strategies to modify lignin for improved biofuel production, advanced biomaterials, and as a source of valuable aromatic compounds.[1]

The formation of this crucial linkage is a two-stage process: (1) the synthesis of the monolignol precursor, coniferyl alcohol, via the phenylpropanoid pathway within the cytoplasm, and (2) the subsequent oxidative radical coupling of coniferyl alcohol to a growing lignin polymer in the plant cell wall.[1] This guide provides an in-depth examination of these biosynthetic pathways, presents available quantitative data on stereochemical outcomes, details key experimental protocols, and provides visualizations of the core processes.

Biosynthesis Pathway

The biosynthesis is a result of two distinct biological processes: the highly regulated, enzyme-catalyzed synthesis of coniferyl alcohol, followed by a combinatorial, enzyme-mediated radical polymerization in the apoplast.[1]

Part 1: Phenylpropanoid Pathway to Coniferyl Alcohol

The journey begins in the cytoplasm with the synthesis of coniferyl alcohol from the aromatic amino acid L-phenylalanine. This is part of the general phenylpropanoid pathway, which involves a series of enzymatic reactions including deamination, hydroxylation, methylation, and reduction. At least ten core enzymes are involved in converting L-phenylalanine into the primary monolignols.[1][3]

References

Methodological & Application

Protocol for the Synthesis of threo-Guaiacylglycerol-β-coniferyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-Guaiacylglycerol-β-coniferyl ether is a significant lignin model compound that represents the β-O-4 aryl ether linkage, the most abundant linkage in the lignin polymer.[1] The stereochemistry of this linkage, specifically the threo and erythro diastereomers, plays a crucial role in the three-dimensional structure and reactivity of lignin. A precise understanding of its synthesis is vital for studies in biomass conversion, pulping chemistry, and the development of lignin-valorization technologies. This document provides a detailed protocol for the chemical synthesis of threo-guaiacylglycerol-β-coniferyl ether, which involves the creation of a diastereomeric mixture followed by chromatographic separation to isolate the threo isomer.

Biosynthetic and Synthetic Pathways

In nature, the formation of guaiacylglycerol-β-coniferyl ether occurs in the plant cell wall through a process of oxidative radical coupling of coniferyl alcohol monomers, a key step in lignification.[1] The chemical synthesis, on the other hand, provides a controlled route to obtaining specific lignin model compounds for detailed study. The protocol outlined below is adapted from the established methodology developed by Nakatsubo and Higuchi (1980), which yields a mixture of erythro and threo diastereomers that can then be separated.

Experimental Protocols

Part 1: Synthesis of erythro/threo-Guaiacylglycerol-β-coniferyl ether Mixture

This multi-step synthesis involves the condensation of two key precursors, followed by reduction and deprotection steps to yield the target compound as a diastereomeric mixture.

Materials:

-

Ethyl vanillin acetal

-

Protected coniferyl aldehyde derivative

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium aluminum hydride (LiAlH₄)

-

1N Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

n-Hexane

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography (e.g., Wakogel C-100)[2]

-

Thin-layer chromatography (TLC) plates (silica gel PF-254)[2]

Procedure:

-

Condensation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the protected coniferyl aldehyde derivative in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution. After stirring for a short period, add a solution of ethyl vanillin acetal in anhydrous THF dropwise. Allow the reaction to proceed at -78°C for several hours until completion, as monitored by TLC.

-

Work-up and Initial Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be initially purified by silica gel column chromatography using a solvent system such as ethyl acetate/n-hexane (1:1, v/v).[2]

-

Reduction of the Ester: To a stirred suspension of LiAlH₄ in anhydrous THF at 50°C under a nitrogen atmosphere, add the purified product from the previous step dissolved in anhydrous THF dropwise. After the addition is complete, continue stirring for an additional 30 minutes. Cool the reaction to 0°C and cautiously quench the excess hydride with a small amount of water in THF. Partition the mixture between ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the diol derivative.[2]

-

Deprotection: Dissolve the diol derivative in THF and cool to 0°C. Add 1N HCl dropwise while stirring under a nitrogen atmosphere. Monitor the reaction by TLC. After completion, partition the solution between ethyl acetate and brine. Wash the organic layer, dry, and concentrate to yield the crude guaiacylglycerol-β-coniferyl aldehyde ether.

-

Final Reduction: Dissolve the crude aldehyde in methanol and cool to 0°C. Add sodium borohydride (NaBH₄) in small portions. Stir the reaction until the aldehyde is completely reduced to the alcohol, as confirmed by TLC. Quench the reaction with a few drops of acetic acid and then concentrate the mixture. Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude mixture of erythro and threo-guaiacylglycerol-β-coniferyl ether.

Part 2: Separation of threo and erythro Diastereomers

The separation of the diastereomers is a critical and often challenging step. Flash column chromatography is a common and effective method.

Materials:

-

Crude erythro/threo-guaiacylglycerol-β-coniferyl ether mixture

-

Silica gel for flash column chromatography

-

Ethyl acetate

-

n-Hexane or methylene chloride

-

Glass column for chromatography

-

Fraction collector

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

TLC Analysis for Solvent System Optimization: Dissolve a small amount of the crude mixture in a suitable solvent. Spot the solution on a TLC plate and develop it using various ratios of ethyl acetate in hexane or methylene chloride. The goal is to find a solvent system where the two diastereomers show distinct spots with Rf values ideally between 0.15 and 0.4. A shallow gradient of increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 40%) is often effective.[3]

-

Column Preparation: Prepare a flash chromatography column with silica gel, slurry-packed in the initial non-polar solvent of the chosen elution system. Ensure the silica bed is well-compacted.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

-

Elution and Fraction Collection: Begin eluting the column with the optimized solvent system. If using a gradient, slowly increase the polarity. Maintain a constant flow rate and collect fractions of a suitable volume.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the separated isomers. Combine the fractions that contain the pure threo isomer.

-

Isolation of Pure threo Isomer: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified threo-guaiacylglycerol-β-coniferyl ether.

Quantitative Data